molecular formula C13H16O5 B1611436 Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate CAS No. 6512-33-0

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate

Cat. No.: B1611436
CAS No.: 6512-33-0
M. Wt: 252.26 g/mol
InChI Key: CNSJQKGHRYHGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C13H16O5 It is a derivative of phenylacetate, characterized by the presence of acetyl and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-acetyl-3,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-carboxy-3,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-hydroxy-3,5-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,5-dimethoxyphenyl)acetate: Lacks the acetyl group, which may result in different reactivity and biological activity.

    2-(2-acetyl-4,5-dimethoxyphenyl)acetic acid: The free acid form of the compound, which may have different solubility and reactivity properties.

    Methyl 2-(2-hydroxy-3,5-dimethoxyphenyl)acetate: Contains a hydroxyl group instead of an acetyl group, affecting its chemical and biological properties.

Uniqueness

Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate is unique due to the presence of both acetyl and methoxy groups on the aromatic ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-8(14)13-9(6-12(15)18-4)5-10(16-2)7-11(13)17-3/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJQKGHRYHGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468781
Record name Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-33-0
Record name Methyl (2-acetyl-3,5-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate
Reactant of Route 6
Methyl 2-(2-acetyl-3,5-dimethoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.